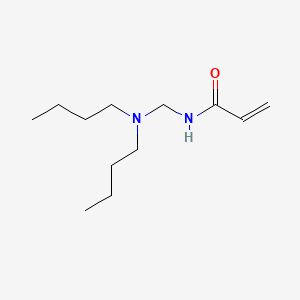

N-((Dibutylamino)methyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

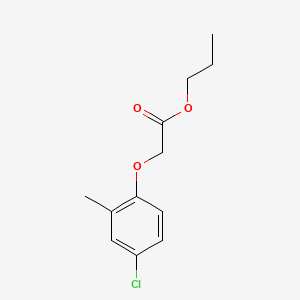

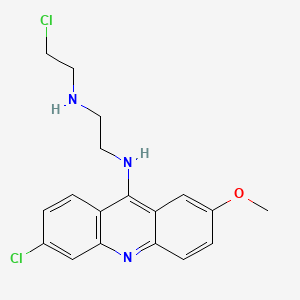

N-((Dibutylamino)methyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a dibutylamino group attached to the methylene carbon of the acrylamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((Dibutylamino)methyl)acrylamide typically involves the Mannich reaction, which is a three-component reaction that allows access to β-amino methylated carbonyl compounds. The traditional thermal Mannich reaction is unsuitable for preparing polymerizable N-methylene amino substituted acrylamides due to issues with premature polymerization and monomer isolation . Instead, a more efficient method involves the addition of acrylamides onto in situ generated or freshly isolated methylene Schiff base (iminium) salts . This method provides a high yield of the desired monomeric precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned Mannich reaction, followed by purification through vacuum distillation from the aqueous reaction mixture . The reaction typically operates at elevated temperatures (around 80°C) to facilitate the formation of the Schiff base and subsequent addition of the secondary amine .

Análisis De Reacciones Químicas

Types of Reactions

N-((Dibutylamino)methyl)acrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize to form temperature and pH-responsive polymers.

Substitution Reactions: The dibutylamino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Polymerization: Typically initiated by free radicals under thermal or photochemical conditions.

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often under basic conditions.

Major Products

Polymerization: Produces polymers with dual functionalities of temperature and pH-responsiveness.

Substitution Reactions: Yields substituted acrylamides with various functional groups.

Aplicaciones Científicas De Investigación

N-((Dibutylamino)methyl)acrylamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which N-((Dibutylamino)methyl)acrylamide exerts its effects involves the reversible ionization of the dibutylamino group, which alters the hydrophobicity of the polymer . This ionization is pH-dependent, allowing the polymer to respond to changes in the environment. The molecular targets and pathways involved include the interaction of the polymer with cellular membranes and the release of encapsulated therapeutic agents in response to specific stimuli .

Comparación Con Compuestos Similares

Similar Compounds

- N-((Dimethylamino)methyl)acrylamide

- N-((Diethylamino)methyl)acrylamide

- N-((Isobutoxymethyl)acrylamide)

Uniqueness

N-((Dibutylamino)methyl)acrylamide is unique due to its larger alkyl groups, which provide distinct hydrophobic properties and influence the polymer’s responsiveness to environmental stimuli . This makes it particularly suitable for applications requiring precise control over polymer behavior in response to temperature and pH changes .

Propiedades

Número CAS |

57166-83-3 |

|---|---|

Fórmula molecular |

C12H24N2O |

Peso molecular |

212.33 g/mol |

Nombre IUPAC |

N-[(dibutylamino)methyl]prop-2-enamide |

InChI |

InChI=1S/C12H24N2O/c1-4-7-9-14(10-8-5-2)11-13-12(15)6-3/h6H,3-5,7-11H2,1-2H3,(H,13,15) |

Clave InChI |

ZLVXBBQUJFPPNR-UHFFFAOYSA-N |

SMILES canónico |

CCCCN(CCCC)CNC(=O)C=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)

![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)